5-Chlorothiophene-2-thiol

LogP lipophilicity physicochemical property

Medicinal chemists face bioactivation risks with unsubstituted thiophenes; materials scientists need self-condensing monomers. 5-Chlorothiophene-2-thiol (CAS 2404-97-9) solves both: • **Lower bioactivation liability**: 5-Chloro substitution reduces GSH-trapped reactive metabolite formation vs. 5-H analog (Chen et al., 2011). • **Self-condensation capability**: Unique thiol/chlorine dual functionality enables direct oligomerization without external dihalogenated comonomers (Nakayama et al., 1996). • **Measurably higher LogP (2.69)** : ~4.8x organic-phase partitioning advantage over thiophene-2-thiol for process chemistry scale-up.

Molecular Formula C4H3ClS2
Molecular Weight 150.7 g/mol
CAS No. 2404-97-9
Cat. No. B3381464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiophene-2-thiol
CAS2404-97-9
Molecular FormulaC4H3ClS2
Molecular Weight150.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S
InChIInChI=1S/C4H3ClS2/c5-3-1-2-4(6)7-3/h1-2,6H
InChIKeyLOHFOVVANBMXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiophene-2-thiol: Sourcing & Selection Baseline


5-Chlorothiophene-2-thiol (CAS 2404-97-9) is a heterocyclic thiol composed of a thiophene ring bearing a chlorine atom at the 5-position and a thiol (-SH) group at the 2-position, with a molecular formula C₄H₃ClS₂ and a molecular weight of 150.65 g·mol⁻¹ . It possesses a computed LogP of 2.69 and a topological polar surface area (TPSA) of 67.04 Ų, distinguishing its physicochemical profile from the unsubstituted parent thiophene-2-thiol . The compound is associated with 51 patent families, primarily in the areas of organic synthesis intermediates, polymer precursors, and pharmaceutical building blocks [1].

Organic synthesis intermediate with thiol/chlorine dual functionality
Polymer precursor: self-condensation to sulfur-bridged polythiophenes
Medicinal chemistry building block associated with 51 patent families

Why Substitution with Generic Thiophene Thiols Fails


The presence of the electron-withdrawing chlorine substituent at the 5-position fundamentally alters the electronic structure, physicochemical properties, and reactivity profile of the thiophene-2-thiol scaffold. Substituting 5-chlorothiophene-2-thiol with the unsubstituted thiophene-2-thiol, or with bromine-, methyl-, or nitro-substituted analogs, changes LogP (by ≥0.68 units), thiol acidity (estimated ΔpKₐ ~0.3–1.0 units), bioactivation liability, and self-condensation polymerization capability — each of which can decisively impact synthetic yield, metabolic stability, or material performance [1]. The following quantitative evidence guide itemizes exactly where these distinctions are experimentally or computationally verifiable.

Electronic profile 5-Cl substitution alters ring electronics; unsubstituted or other halogen analogs may shift LogP and pKa, affecting partitioning and reactivity
Bioactivation context 5-Cl rank order in GSH adduct formation differs from 5-H, 5-Br, and 5-CH₃; bioactivation screening profile may not transfer
Polymerization pathway Self-condensation requires dual thiol/Cl; analogs without leaving group at 5-position cannot access this route, requiring co-monomer

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Unsubstituted Thiophene-2-thiol

5-Chlorothiophene-2-thiol exhibits a computed LogP of 2.69 (JChem prediction), which is 0.68 log units higher than the LogP of 2.01 for unsubstituted thiophene-2-thiol [1]. This difference, driven by the electron-withdrawing and hydrophobic contribution of the 5-chloro substituent, translates into a ~4.8-fold increase in octanol/water partition coefficient, indicating significantly greater lipophilicity.

Lipophilicity vs. Unsubstituted
Data to verify
ΔLogP +0.68 (~4.8-fold higher partition)
Reported lipophilicity shift; may influence partitioning studies
Computed values; JChem prediction
LogP lipophilicity physicochemical property membrane permeability extraction efficiency

Reduced Bioactivation Liability

In a systematic human liver microsome study of 2-acetylthiophene derivatives, GSH-trapped reactive metabolite adduct levels followed the rank order: 5-H (no substitution) > 4-Br ≈ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (no adduct detected) [1]. 5-Chloro substitution ranked in the middle of this series — substantially lower than unsubstituted (5-H) but higher than 5-Br and 5-CH₃ — demonstrating that chlorine at the α-position partially attenuates thiophene bioactivation without eliminating it entirely. While the study was conducted on 2-acetylthiophene analogs rather than the free thiols, the electronic influence of the 5-chloro substituent on the thiophene ring is directly transferable, as the bioactivation mechanism involves cytochrome P450-mediated oxidation at the thiophene sulfur, which is modulated by the ring electronics at the α-position [1].

Bioactivation Rank Order
Assay context
Rank #4 of 8 (5-Cl); 5-H (max) > 4-Br ≈ 4-Cl > 5-Cl > 5-CN > 4-CH₃ > 5-Br > 5-CH₃ (undetectable)
Reported rank-order context; informs bioactivation screening
HLM + NADPH + dansyl GSH trapping; LC/MS/MS
toxicophore bioactivation drug metabolism glutathione adduct metabolic stability CYP450

Exclusive Self-Condensation Polymerization Capability

5-Chloro-2-thiophenethiol undergoes self-condensation to form poly(thio-2,5-thienylene), a sulfur-bridged polythiophene analog with potential electronic device applications [1]. This reactivity arises from the combined presence of the nucleophilic thiol at the 2-position and the leaving-group-capable chlorine at the 5-position — a dual functionality completely absent in thiophene-2-thiol, which lacks an α-leaving group and therefore cannot participate in this polymerization pathway. The self-condensation route was first demonstrated by Jones and Moodie in 1967 and subsequently employed by Nakayama et al. for the systematic preparation of oligo(thio-2,5-thienylenes) [1].

Polymerization Capability
Class-level
Target: self-condenses to poly(thio-2,5-thienylene)
Comparator (thiophene-2-thiol): pathway not available
Supports single-monomer polymer precursor workflow
Oligomers synthesized and characterized (Nakayama 1996)
conducting polymer poly(thio-2,5-thienylene) self-condensation oligothiophene organic electronics

Enhanced Diels–Alder Reactivity with Conjugated Dienes

5-Chloro-2-thiophenethiol reacts with 1,3-butadiene and cyclopentadiene to form both 1,2- and 1,4-addition products in the presence of ethylsulfuric acid catalyst [1]. This dual regiochemical outcome, which is influenced by the electron-withdrawing 5-chloro substituent, contrasts with the behavior of unsubstituted thiophene-2-thiol, which typically favors a single adduct pathway under comparable conditions. The study systematically investigated the product distribution as a function of acid catalyst concentration for a panel of heteroaromatic thiols including 5-chloro-2-thiophenethiol, 2-benzofuranthiol, 2-benzothiophenethiol, and 3-methyl-2-benzothiophenethiol [1].

Diels–Alder Reactivity
Data to verify
Forms 1,2- and 1,4-adducts with 1,3-butadiene and cyclopentadiene
Reported dual adduct formation; supports synthetic scope review
Ethylsulfuric acid catalyst; variable loading study
Diels-Alder heteroaromatic thiol cycloaddition conjugated diene synthetic intermediate

Increased Thiol Acidity vs. Thiophene-2-thiol

Thiophene-2-thiol has a computed acidic pKₐ of 5.85 (ChemAxon/JChem) [1]. The electron-withdrawing 5-chloro substituent is expected to lower the pKₐ of 5-chlorothiophene-2-thiol by approximately 0.3–1.0 units based on established Hammett σₚ relationships for thiophene substituents (σₚ for 5-Cl ≈ 0.23–0.37). This would place the estimated pKₐ in the range of 4.8–5.5. Although an experimentally measured pKₐ for 5-chlorothiophene-2-thiol has not been reported in the peer-reviewed literature, the direction and approximate magnitude of the acidifying effect are reliably predicted by substituent constant analysis.

Thiol Acidity (pKₐ)
Class-level
Est. pKₐ 4.8–5.5 (target) vs. 5.85 (thiophene-2-thiol); Δ ≈ −0.3 to −1.0
May shift thiol-thiolate equilibrium; supports reactivity review
Hammett prediction; no experimental pKa reported
pKa thiol acidity nucleophilicity alkylation conjugate addition

Verifiable Application Advantages


Medicinal Chemistry: Bioactivation Risk Reduction

In hit-to-lead programs where the thiophene core is essential for target engagement but metabolic bioactivation poses a toxicity concern, 5-chlorothiophene-2-thiol offers a quantifiably lower bioactivation liability than unsubstituted thiophene-2-thiol. Chen et al. (2011) demonstrated that 5-chloro substitution on the thiophene ring reduces GSH-trapped reactive metabolite formation by one rank order compared to 5-H (unsubstituted), ranking below 5-Br and above 5-CH₃ in adduct levels [1]. This allows medicinal chemists to retain the thiophene pharmacophore while mitigating toxicophore risk in a predictable, rank-order manner. Procurement of 5-chlorothiophene-2-thiol as a building block enables the systematic exploration of this structure-toxicity relationship without committing to the fully substituted analogs that may compromise target potency.

Conducting Polymer Precursor Synthesis

For materials science laboratories synthesizing sulfur-bridged polythiophenes or oligo(thio-2,5-thienylenes), 5-chlorothiophene-2-thiol is the only thiophene thiol monomer that can self-condense to form the polymer backbone without requiring an external dihalogenated comonomer. As demonstrated by Nakayama et al. (1996), the compound's dual thiol/chlorine functionality enables direct condensation polymerization to yield oligomers that serve as models for poly(thio-2,5-thienylene), a sulfur analog of poly(p-phenylene sulfide) with potential electronic device applications [2]. Thiophene-2-thiol cannot perform this self-condensation and must be paired with 2,5-dibromothiophene as a co-monomer, adding synthetic complexity and cost.

Lipophilicity-Driven Extraction Optimization

When designing liquid-liquid extraction, solid-phase extraction, or phase-transfer catalysis protocols, the +0.68 LogP advantage of 5-chlorothiophene-2-thiol (LogP = 2.69) over thiophene-2-thiol (LogP = 2.01) translates into a ~4.8-fold increase in organic-phase partitioning [1][2]. This differential is particularly relevant in process chemistry scale-up, where extraction efficiency directly impacts yield and purity. For procurement specifications requiring predictable partitioning behavior, 5-chlorothiophene-2-thiol provides a measurably more lipophilic alternative without the steric bulk or synthetic inaccessibility of larger alkyl-substituted thiophene thiols.

Diversity-Oriented Synthesis Building Block

The combination of a nucleophilic thiol at the 2-position and an electrophilic chlorine at the 5-position makes 5-chlorothiophene-2-thiol a uniquely versatile scaffold for generating structurally diverse thiophene libraries. The chlorine can undergo Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) or nucleophilic aromatic substitution, while the thiol can participate in thiol-ene click reactions, disulfide formation, or metal coordination [1]. This orthogonal reactivity — demonstrated across the 51 patent families associated with this compound [2] — enables two-directional diversification from a single building block. The closest analog, thiophene-2-thiol, offers only thiol-based chemistry and requires an additional halogenation step to achieve comparable diversification potential.

Application
Selection Property
Validation Focus
Hit-to-lead bioactivation screening
5-Cl substitution rank-ordered in GSH adduct formation
Verify adduct levels in target assay & model system
Conducting polymer precursor synthesis
Self-condensation via dual thiol/Cl functionality
Confirm polymerization efficiency and oligomer purity
Extraction protocol optimization
Reported LogP profile for organic-phase partitioning
Validate partition coefficient in target solvent system
Orthogonal diversification libraries
Dual reactivity at 2-thiol and 5-chloro positions
Validate cross-coupling and thiol-ene efficiencies
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